Cyclamen alcohol

Description

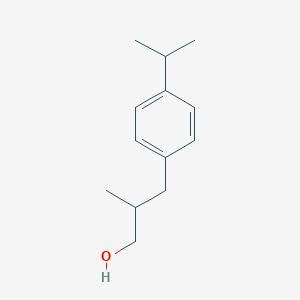

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(4-propan-2-ylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRYGVZUUYYXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863449 | |

| Record name | Benzenepropanol, .beta.-methyl-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4756-19-8 | |

| Record name | β-Methyl-4-(1-methylethyl)benzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4756-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclamen alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanol, .beta.-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, .beta.-methyl-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-cumenyl)-2-methylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLAMEN ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95F15D1R7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Cyclamen alcohol" fundamental chemical properties

An In-Depth Technical Guide to the Fundamental Properties of Cyclamen Alcohol

Authored by: Gemini, Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of Cyclamen alcohol (CAS No. 4756-19-8), a significant compound primarily encountered in the fragrance industry. While its direct application as a fragrance ingredient is restricted, its presence as a key impurity in Cyclamen aldehyde (CAS No. 103-95-7) necessitates a thorough understanding of its chemical and physical properties for quality control, safety assessment, and regulatory compliance. This guide is intended for researchers, chemists, and drug development professionals who require a detailed characterization of this substance.

Molecular Identity and Nomenclature

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. Cyclamen alcohol is systematically known as 2-methyl-3-(4-propan-2-ylphenyl)propan-1-ol.[1] Its unique CAS Registry Number is 4756-19-8.[1][2]

Key Identifiers:

-

IUPAC Name: 2-methyl-3-(4-propan-2-ylphenyl)propan-1-ol[1]

-

CAS Number: 4756-19-8[1]

-

Molecular Formula: C₁₃H₂₀O[1]

-

Synonyms: 3-(4-Isopropylphenyl)-2-methyl-1-propanol, 3-p-Cumenyl-2-methyl-1-propanol, β-Methyl-4-(1-methylethyl)benzenepropanol[1]

Below is a 2D representation of the molecular structure, generated using the DOT language, illustrating the connectivity of atoms.

Caption: 2D structure of Cyclamen alcohol.

Physicochemical Properties

The physical state and behavior of Cyclamen alcohol under various conditions are dictated by its physicochemical properties. These values are critical for predicting its behavior in formulations, its environmental fate, and for designing purification processes.

| Property | Value | Source |

| Molecular Weight | 192.30 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid (inferred from related aldehyde) | The Good Scents Company[3], PCW France[4] |

| Boiling Point | ~270 °C (518 °F; 543 K) (estimated, based on related aldehyde) | Wikipedia[5], ScenTree[6] |

| Density | ~0.95 g/mL (estimated, based on related aldehyde) | Wikipedia[5] |

| Solubility | Insoluble in water; Soluble in ethanol and most fixed oils. | Wikipedia[5] |

| Vapor Pressure | 0.00397 mmHg @ 20°C (for related aldehyde) | ScenTree[6] |

| Flash Point | >109 °C (228 °F) (estimated, based on related aldehyde) | Wikipedia[5], ScenTree[6] |

Note: Experimental data for Cyclamen alcohol is sparse; some values are estimated based on the closely related and more commercially prominent Cyclamen aldehyde.

Spectroscopic Profile

Spectroscopic analysis provides a definitive fingerprint for molecular structure confirmation and purity assessment. For a research audience, understanding the expected spectral features is paramount for compound identification.

Infrared (IR) Spectroscopy

The IR spectrum of Cyclamen alcohol is characterized by absorptions typical of a primary alcohol.[7][8]

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3300-3600 cm⁻¹, which is characteristic of the hydroxyl group and broadened by hydrogen bonding.[8]

-

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol is anticipated around 1050 cm⁻¹.[8]

-

C-H Stretches: Aliphatic C-H stretching will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be seen just above 3000 cm⁻¹.

-

Aromatic C=C Bends: Peaks in the 1500-1600 cm⁻¹ region are indicative of the benzene ring.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise molecular structure.

-

¹H NMR:

-

Aromatic Protons: Signals for the para-substituted benzene ring will appear as two doublets in the ~7.0-7.3 ppm range.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between 1-5 ppm. This peak can be confirmed by a D₂O shake, which results in its disappearance.[7]

-

Carbinol Protons (-CH₂OH): The two protons on the carbon bearing the hydroxyl group will appear as a doublet around 3.5 ppm.

-

Isopropyl Protons (-CH(CH₃)₂): A septet for the methine proton (~2.9 ppm) and a doublet for the six methyl protons (~1.2 ppm).

-

Aliphatic Chain Protons: The remaining protons on the propyl chain will produce complex multiplets between ~1.5 and 2.7 ppm.

-

-

¹³C NMR:

-

Carbinol Carbon (-CH₂OH): The carbon attached to the hydroxyl group is deshielded and expected to resonate in the 60-70 ppm region.

-

Aromatic Carbons: Signals will appear in the 125-150 ppm range, with the isopropyl-substituted carbon appearing at the most downfield shift.

-

Aliphatic Carbons: The remaining aliphatic carbons will resonate in the upfield region of the spectrum (~15-45 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight (192.30).

-

Key Fragmentation Patterns:

-

Alpha-Cleavage: The breaking of the bond between the carbinol carbon and the adjacent carbon in the chain is a common fragmentation pathway for alcohols.[7]

-

Dehydration: Loss of a water molecule (M-18) is a characteristic fragmentation of alcohols.[7]

-

Benzylic Cleavage: Fragmentation at the benzylic position, leading to the formation of a stable tropylium ion or related structures, is also highly probable.

-

Synthesis and Industrial Provenance

Cyclamen alcohol is not typically synthesized as a primary target product in large-scale industrial processes. Instead, its presence is almost exclusively as a by-product or impurity in the synthesis of Cyclamen aldehyde, a commercially valuable fragrance ingredient.[1][4][6] Therefore, understanding the synthesis of the aldehyde is key to understanding the origin of the alcohol.

Two primary industrial routes to Cyclamen aldehyde have been established:

-

Crossed-Aldol Condensation: This method involves the condensation of cuminaldehyde (4-isopropylbenzaldehyde) with propionaldehyde, followed by the selective hydrogenation of the resulting α,β-unsaturated aldehyde's carbon-carbon double bond.[5][6]

-

Friedel-Crafts Acylation/Alkylation: An alternative route involves a Friedel-Crafts reaction between isopropylbenzene (cumene) and an appropriate three-carbon synthon, such as methacrolein diacetate, followed by hydrolysis.[6]

Formation of Cyclamen Alcohol: Cyclamen alcohol arises from the over-reduction of Cyclamen aldehyde during the hydrogenation step of the aldol condensation route. If the catalytic hydrogenation is not perfectly selective for the C=C bond, the aldehyde's carbonyl group (C=O) will also be reduced to a primary alcohol.

The following workflow illustrates this common synthesis pathway and the point at which Cyclamen alcohol is formed.

Caption: Synthesis pathway of Cyclamen aldehyde and origin of Cyclamen alcohol.

Applications and Regulatory Context

The primary relevance of Cyclamen alcohol is its role as an impurity in Cyclamen aldehyde. The International Fragrance Association (IFRA) has set standards regarding its presence.

-

Prohibited Fragrance Ingredient: Cyclamen alcohol itself should not be used as a fragrance ingredient.[1] This restriction is driven by concerns over dermal sensitization.[1]

-

Accepted Impurity Level: Its presence in Cyclamen aldehyde is tolerated up to a maximum level of 1.5%.[1][3][4]

This regulatory stance underscores the importance of robust analytical methods (e.g., GC-MS) in the quality control of Cyclamen aldehyde to ensure compliance and consumer safety. While the aldehyde provides powerful floral and green notes reminiscent of lily-of-the-valley and cyclamen flowers, the alcohol has a softer, less impactful floral character.[3][9][10]

Safety and Handling

As a laboratory chemical and a regulated impurity, proper handling of Cyclamen alcohol is essential.

-

Primary Hazard: It is classified as an irritant.[1] The related aldehyde is known to cause skin irritation and may cause an allergic skin reaction.[4][11]

-

GHS Hazard Statements (Inferred from related aldehyde):

-

Precautionary Measures:

Storage: Store in a cool, well-ventilated area in tightly sealed containers, protected from light and air.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 107334, beta-Methyl-4-(1-methylethyl)benzenepropanol. Retrieved from [Link]

-

The Good Scents Company (n.d.). Cyclamen aldehyde. Retrieved from [Link]

-

PCW France (2023). Technical Data Sheet: CYCLAMEN ALDEHYDE. Retrieved from [Link]

-

Wikipedia (n.d.). Cyclamen aldehyde. Retrieved from [Link]

- Google Patents (1968). US3415884A - Process for manufacturing cyclamen aldehyde and its derivatives.

-

ScenTree (n.d.). Cyclamen aldehyde (CAS N° 103-95-7). Retrieved from [Link]

-

PubChemLite (n.d.). Cyclamen alcohol (C13H20O). Retrieved from [Link]

-

Eternis Fine Chemicals (2015). Safety Data Sheet: CYCLAMEN ALDEHYDE. Retrieved from [Link]

-

Alpha Aromatics (2023). What Does Cyclamen Smell Like? A Key Top And Middle Note. Retrieved from [Link]

-

Givaudan (2015). Safety Data Sheet: 500102 cyclamen aldehyde extra. Retrieved from [Link]

-

Chemistry LibreTexts (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Aromatics Original Material Co., Ltd. (2023). Safety Data Sheet: Cyclamen Aldehyde. Retrieved from [Link]

-

OpenStax (2023). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

- 1. beta-Methyl-4-(1-methylethyl)benzenepropanol | C13H20O | CID 107334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accustandard.com [accustandard.com]

- 3. cyclamen aldehyde, 103-95-7 [thegoodscentscompany.com]

- 4. directpcw.com [directpcw.com]

- 5. Cyclamen aldehyde - Wikipedia [en.wikipedia.org]

- 6. ScenTree - Cyclamen aldehyde (CAS N° 103-95-7) [scentree.co]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 9. fraterworks.com [fraterworks.com]

- 10. What Does Cyclamen Smell Like? A Key Top And Middle Note [alphaaromatics.com]

- 11. image.makewebeasy.net [image.makewebeasy.net]

An In-depth Technical Guide to Cyclamen Alcohol (CAS 4756-19-8)

Foreword: Understanding the Molecule

Cyclamen alcohol, registered under CAS number 4756-19-8, is a primary alcohol that holds a significant, albeit nuanced, position in the palette of fragrance chemists. While its corresponding aldehyde, Cyclamen aldehyde (CAS 103-95-7), is more widely known for its powerful floral-green scent, the alcohol derivative offers a softer, more rounded, and foundational floral character.[1] This guide provides a comprehensive technical overview of Cyclamen alcohol, from its synthesis and analytical characterization to its application and safety profile, designed for researchers, chemists, and professionals in the fragrance and chemical industries.

Core Chemical and Physical Properties

Cyclamen alcohol, systematically named 3-(4-isopropylphenyl)-2-methylpropan-1-ol, is a colorless to pale yellow liquid. Its molecular structure, featuring a p-isopropylphenyl group attached to a short, methylated aliphatic alcohol chain, is key to its characteristic soft floral scent and its physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 4756-19-8 | [2] |

| Molecular Formula | C₁₃H₂₀O | [2] |

| Molecular Weight | 192.30 g/mol | [2] |

| Appearance | Colourless to Pale Yellow Oil/Liquid | [3] |

| Boiling Point | 116 °C (at 3 Torr) | [4] |

| Density | 0.946 g/cm³ (at 25 °C) | [4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate); limited solubility in water. | [3][4] |

| Predicted pKa | 14.95 ± 0.10 | [4] |

Synthesis and Manufacturing

The industrial production of Cyclamen alcohol is intrinsically linked to the synthesis of its aldehyde precursor. The alcohol is typically formed as a co-product during the hydrogenation step of the aldehyde's synthesis or can be produced intentionally by the complete reduction of the purified aldehyde.

Synthetic Pathway Overview

The most common commercial synthesis involves a two-step process:

-

Aldol Condensation: 4-isopropylbenzaldehyde is reacted with propanal via an aldol condensation to form an α,β-unsaturated aldehyde intermediate.[1][3]

-

Catalytic Hydrogenation: The intermediate is then subjected to catalytic hydrogenation. This step is critical as it serves two purposes: reducing the carbon-carbon double bond and reducing the aldehyde functional group to a primary alcohol.

During the hydrogenation of the reaction mixture to produce Cyclamen aldehyde, Cyclamen alcohol can be formed as a side product.[1] To produce Cyclamen alcohol as the primary product, the aldehyde is first isolated and then subjected to a dedicated reduction step.

Laboratory Protocol: Reduction of Cyclamen Aldehyde

This protocol details a standard laboratory procedure for the reduction of Cyclamen aldehyde to Cyclamen alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent suitable for converting aldehydes to primary alcohols.[2][5]

Rationale: Sodium borohydride is chosen for its high selectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).[2] The reaction is typically run in a protic solvent like ethanol, which also serves to protonate the resulting alkoxide intermediate.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Cyclamen aldehyde (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of aldehyde) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0-5 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, approx. 0.3 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The molar ratio is important; while stoichiometrically only 0.25 equivalents are needed, a slight excess ensures complete reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Add water and diethyl ether (or ethyl acetate). Shake and separate the layers. Extract the aqueous layer two more times with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude oil can be further purified by vacuum distillation or column chromatography to yield pure Cyclamen alcohol.

Analytical and Quality Control Protocols

Ensuring the purity and identity of Cyclamen alcohol is critical, especially given the regulatory limits on its presence as an impurity in Cyclamen aldehyde.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for analyzing volatile and semi-volatile fragrance ingredients.[7][8] It provides both quantitative information (purity, percentage of isomers) and qualitative identification through the mass spectrum. A polar column (like a "WAX" type) is preferred for good peak shape with alcohols.[9]

Exemplary GC-MS Protocol:

-

System: Gas Chromatograph coupled with a Mass Spectrometer.

-

Column: InertCap Pure-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Sample Preparation: Prepare a 1% solution of Cyclamen alcohol in acetone or ethanol.

-

Injection: 1 µL, split mode (e.g., 50:1 split ratio).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Hold: 5 minutes at 240 °C.

-

-

MS Transfer Line Temp: 250 °C.

-

Ion Source Temp: 230 °C.

-

MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Expected Outcome: The primary peak corresponding to Cyclamen alcohol should be observed. The mass spectrum will show a molecular ion peak (M⁺) at m/z 192, along with characteristic fragmentation patterns that can be used for library matching and confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous structural confirmation. Both ¹H and ¹³C NMR are essential for verifying the connectivity of the molecule. While actual spectra are not publicly available, a predicted spectrum can be reliably constructed based on the known effects of substituents on chemical shifts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. The molecular biology of fruity and floral aromas in beer and other alcoholic beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. perfumersworld.com [perfumersworld.com]

- 7. shimadzu.com [shimadzu.com]

- 8. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ec.europa.eu [ec.europa.eu]

Cyclamen Alcohol: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Title - Senior Application Scientist]

Abstract

Cyclamen alcohol, a key fragrance ingredient with the chemical name 3-(4-isopropylphenyl)-2-methylpropan-1-ol, possesses a molecular structure that dictates its solubility across a range of organic solvents. This technical guide provides an in-depth analysis of the solubility characteristics of cyclamen alcohol, moving beyond simple qualitative statements to offer a predictive and methodological framework for its use in research and formulation. We will explore the theoretical underpinnings of its solubility, present collated qualitative and inferred quantitative data, and provide a robust, field-proven experimental protocol for determining its solubility with high fidelity. This guide is intended to be a vital resource for scientists and researchers working with cyclamen alcohol in fragrance, cosmetic, and pharmaceutical applications.

Introduction: The Molecular Architecture of Cyclamen Alcohol and its Implications for Solubility

Cyclamen alcohol (C₁₃H₂₀O, Molar Mass: 192.30 g/mol ) is a primary alcohol characterized by a significant non-polar moiety and a single polar hydroxyl (-OH) group. Its structure comprises a bulky isopropylphenyl group connected to a short alkyl chain bearing the hydroxyl group. This amphipathic nature is the cornerstone of its solubility behavior.

The fundamental principle governing solubility is "like dissolves like".[1] This means that substances with similar polarities are more likely to be miscible. The large, non-polar isopropylphenyl group of cyclamen alcohol suggests a strong affinity for non-polar organic solvents. Conversely, the polar hydroxyl group allows for hydrogen bonding, indicating potential solubility in more polar organic solvents.[2][3] However, the dominance of the large hydrophobic portion of the molecule predicts limited solubility in highly polar solvents like water.[1][2]

This guide will provide a comprehensive overview of cyclamen alcohol's solubility, empowering researchers to make informed decisions in solvent selection for various applications.

Theoretical Framework: Predicting Solubility

The solubility of cyclamen alcohol in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Key Molecular Interactions:

-

Van der Waals Forces: The large, non-polar structure of cyclamen alcohol allows for significant London dispersion forces, which will be the primary interaction with non-polar solvents like alkanes and aromatic hydrocarbons.

-

Dipole-Dipole Interactions: The hydroxyl group introduces a dipole moment, enabling interactions with polar aprotic solvents such as acetone and ethyl acetate.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents like ethanol and other alcohols.[2]

The interplay of these forces dictates the extent to which cyclamen alcohol will dissolve in a particular solvent. For long-chain alcohols, as the carbon chain length increases, the hydrophobic character becomes more pronounced, generally decreasing solubility in polar solvents and increasing it in non-polar solvents.[2]

Solubility Profile of Cyclamen Alcohol

While specific quantitative solubility data for cyclamen alcohol is not widely published, a comprehensive profile can be constructed from qualitative information and by inference from structurally analogous compounds such as benzyl alcohol and phenethyl alcohol.

Qualitative Solubility Data

Based on available safety data sheets and supplier information for cyclamen alcohol and its precursor, cyclamen aldehyde, the following qualitative solubility profile has been compiled.

| Solvent Class | Example Solvents | Solubility | Citation |

| Alcohols | Ethanol, Isopropanol | Soluble / Miscible | [4] |

| Ethers | Diethyl Ether | Miscible | [4] |

| Esters | Ethyl Acetate | Slightly Soluble | |

| Ketones | Acetone | Miscible | [5] |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | [5] |

| Halogenated Solvents | Chloroform, Dichloromethane | Slightly Soluble / Miscible | [5] |

| Glycols | Dipropylene Glycol (DPG) | Soluble / Miscible | [6][7] |

| Alkanes | Hexane, Heptane | Likely Soluble / Miscible | [8] |

| Fixed Oils | Castor Oil, Mineral Oil | Soluble / Miscible |

Note: "Miscible" indicates solubility in all proportions.

Inferred Quantitative Solubility

By examining the solubility of structurally similar aromatic alcohols, we can infer the likely quantitative solubility of cyclamen alcohol.

-

Benzyl Alcohol (C₇H₈O): Moderately soluble in water (approx. 4 g/100 mL) and miscible with many organic solvents.[5][9][10]

-

Phenethyl Alcohol (C₈H₁₀O): Slightly soluble in water (2 mL/100 mL) but miscible with most organic solvents.[4]

Given that cyclamen alcohol has a larger, more non-polar structure than both benzyl and phenethyl alcohol, it is expected to have lower water solubility and even greater solubility in non-polar organic solvents.

Experimental Determination of Solubility: A Field-Proven Protocol

For precise quantitative data, experimental determination is essential. The following protocol is based on the OECD Guideline 105 "Water Solubility" and adapted for organic solvents using the widely accepted "Shake-Flask Method".[11][12][13] This method is a self-validating system as it relies on reaching equilibrium, which can be confirmed by consistent measurements over time.

Principle of the Shake-Flask Method

An excess of the liquid solute (cyclamen alcohol) is added to a known volume of the organic solvent in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of cyclamen alcohol in the saturated solvent is then determined analytically.[13]

Detailed Step-by-Step Methodology

Materials and Equipment:

-

Cyclamen alcohol (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge (optional, for phase separation)

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV detector (HPLC-UV)

Procedure:

-

Preparation of the Test System:

-

To a series of screw-capped flasks, add a precise volume (e.g., 25 mL) of the chosen organic solvent.

-

Add an excess amount of cyclamen alcohol to each flask. An excess is visually confirmed by the presence of a separate, undissolved phase of cyclamen alcohol.

-

Seal the flasks tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the flasks for an initial period of 24 hours. The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause emulsification.

-

-

Sampling and Analysis:

-

After the initial equilibration period, cease agitation and allow the phases to separate for at least 24 hours at the constant temperature. If separation is slow, centrifugation can be employed.

-

Carefully withdraw an aliquot of the saturated solvent phase using a syringe.

-

Filter the aliquot through a 0.45 µm filter to remove any undissolved micro-droplets of cyclamen alcohol.

-

Accurately dilute the filtered sample with the pure solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or HPLC-UV method to determine the concentration of cyclamen alcohol.

-

-

Confirmation of Equilibrium:

-

Repeat the sampling and analysis procedure at subsequent time points (e.g., 48 hours and 72 hours) until the measured concentration of cyclamen alcohol in the solvent remains constant (e.g., within ± 5%). This confirms that equilibrium has been reached.

-

Causality in Experimental Choices:

-

Excess Solute: The presence of an excess of cyclamen alcohol ensures that the solvent becomes saturated, which is a prerequisite for determining the maximum solubility.[13]

-

Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining reproducible results.

-

Confirmation of Equilibrium: Repeated measurements over time provide confidence that the system has reached a stable state and the measured solubility is the true equilibrium solubility.[13]

Practical Implications for Researchers

A thorough understanding of the solubility of cyclamen alcohol is critical for:

-

Formulation Development: Selecting the appropriate solvent system is essential for creating stable and homogenous cosmetic and fragrance formulations. For instance, its high solubility in ethanol and DPG makes these common choices in perfumery.[6][7][14]

-

Drug Delivery Systems: In pharmaceutical applications, particularly for topical or transdermal delivery, the choice of solvent will impact the drug's release profile and bioavailability.

-

Analytical Method Development: Knowledge of solubility is necessary for preparing stock solutions and calibration standards for analytical testing.

-

Toxicology and Environmental Fate Studies: The solubility of cyclamen alcohol in various solvents, including water and octanol, is a key parameter in assessing its environmental distribution and potential for bioaccumulation.

Conclusion

Cyclamen alcohol's solubility is governed by its amphipathic molecular structure, with a dominant non-polar character. It exhibits high solubility in a wide range of non-polar and moderately polar organic solvents, particularly those commonly used in the fragrance and cosmetic industries. While quantitative data is sparse, a robust understanding of its solubility can be achieved through inference from structurally similar compounds and by employing standardized experimental methods such as the Shake-Flask protocol detailed in this guide. This knowledge is indispensable for the effective and scientifically sound application of cyclamen alcohol in research and product development.

References

-

Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

Wikipedia. (2023). Phenethyl alcohol. [Link]

-

Wikipedia. (2023). Benzyl alcohol. [Link]

-

ERASM. (2017). Environmental Fact Sheet (#9) C12-14 Alcohol Ethoxylates (3EO) (C12-14 AE3). [Link]

-

European Union Reference Laboratory for alternatives to animal testing. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. [Link]

-

Scent.vn. (n.d.). Fragrance industry solvents. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. [Link]

-

RSC Publishing. (2019). Solubility of hydrocarbon oils in alcohols (≤C 6 ) and synthesis of difusel carbonate for degreasing. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

Sciencemadness Wiki. (2023). Benzyl alcohol. [Link]

-

Sciencemadness Wiki. (2025). Phenethyl alcohol. [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. [Link]

-

Patsnap. (2025). Dipropylene Glycol in Perfume: Leading Aromatic Excellence Drives. [Link]

-

Solubility of Things. (n.d.). Benzyl alcohol. [Link]

-

Regulations.gov. (2017). Report : Determination of Water Solubility. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Government of Canada Publications. (n.d.). A Study of the Solubility of. [Link]

-

Britannica. (2026). Alcohol - Boiling Point, Solubility, Flammability. [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

-

Ataman Kimya. (n.d.). ALCOHOLS, C12-14, ETHOXYLATED. [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Id Perfume Designers. (2020). Dipropylene Glycol (DPG) in perfumery. [Link]

-

PubChem. (n.d.). Benzyl Alcohol. [Link]

-

Connect Chemicals. (n.d.). Natural Phenethyl Alcohol. [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]

-

BYJU'S. (n.d.). Tests of Oils and Fats. [Link]

-

ResearchGate. (2025). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]

-

Phytosafe. (n.d.). OECD 105. [Link]

-

Quora. (2018). How is alcohol both organic solvent and soluble in water?. [Link]

-

National Institutes of Health. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]

-

Wikipedia. (2023). Ethanol. [Link]

-

Study.com. (n.d.). Explain the poor solubility of long-chain alcohols. [Link]

-

SysKem Chemie GmbH. (n.d.). Product Specification alcohols, C12-C14, ethoxylated 7EO, Laureth 7 CAS No. : 68213-23-0+68439-50-9. [Link]

-

ScenTree. (n.d.). Phenyl ethyl alcohol (CAS N° 60-12-8). [Link]

-

JP XIV. (n.d.). Benzyl Alcohol. [Link]

-

Government of Canada Publications. (n.d.). New Substances Notification. [Link]

-

ResearchGate. (2025). Investigating the Effect of Dipropylene glycol and Mixed-surfactant Concentrations on Perfume Release | Request PDF. [Link]

-

Standard Operating Procedures. (n.d.). Standard Operating Procedures. [Link]

-

YouTube. (2023). Solubility of Organic Compounds. [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. Phenethyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. fraterworks.com [fraterworks.com]

- 7. Dipropylene Glycol in Perfume: Leading Aromatic Excellence Drives [eureka.patsnap.com]

- 8. Ethanol - Wikipedia [en.wikipedia.org]

- 9. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 10. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. filab.fr [filab.fr]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

The Scent of Innovation: A Technical Guide to the Discovery and Historical Synthesis of Cyclamen Alcohol

Introduction: The Dawn of a New Floral Era in Perfumery

The early 20th century marked a revolutionary period in the fragrance industry, a time when the creative possibilities of perfumery were profoundly expanded by the advent of synthetic aromachemicals.[1] This era witnessed the rise of iconic fragrances that skillfully blended natural essences with newly discovered synthetic molecules, giving birth to novel and abstract olfactory experiences.[2][3] It was within this context of chemical innovation and artistic exploration that cyclamen aldehyde, and subsequently its alcohol derivative, emerged as pivotal components in crafting fresh, floral scents, particularly the elusive lily-of-the-valley note.[4][5] This in-depth technical guide provides a comprehensive exploration of the discovery and historical synthesis of cyclamen alcohol, tracing its origins from its aldehydic precursor and detailing the chemical ingenuity that brought this enduring fragrance ingredient to the forefront of modern perfumery.

For researchers, scientists, and drug development professionals, the story of cyclamen alcohol's synthesis is not merely a historical account but a case study in the evolution of industrial organic chemistry. It showcases the interplay of reaction mechanisms, catalyst development, and process optimization that are fundamental to the creation of high-value chemical compounds. This guide will delve into the core synthetic pathways, offering detailed protocols and a causal analysis of the experimental choices that defined the production of this significant aromachemical.

The Genesis: Discovery and Significance of Cyclamen Aldehyde

Cyclamen aldehyde, chemically known as p-isopropyl-α-methyl hydrocinnamic aldehyde, does not occur in nature and is purely a product of laboratory synthesis.[6][7] Its journey began in the late 1920s, a period ripe with the discovery of synthetic fragrance materials that would define the scent profiles of generations to come. The pioneering work of Angelo Knorr and Albert Weissenborn at Winthrop Chemical Company led to the first synthesis and subsequent patenting of this novel aromatic aldehyde in 1929, with a U.S. patent granted in 1932.[6]

The significance of cyclamen aldehyde lies in its powerful and diffusive floral-green scent, reminiscent of cyclamen, lily-of-the-valley, and lilac.[7][8] This made it an invaluable tool for perfumers seeking to create fresh, vibrant, and lasting floral compositions.[9] Its introduction provided a more stable and accessible alternative to certain natural floral extracts, offering consistency and new creative avenues in fragrance formulation.[10] The use of cyclamen aldehyde in soaps, detergents, lotions, and perfumes has been widespread since the 1920s, a testament to its enduring appeal and functional stability.

Historical Synthesis of Cyclamen Aldehyde: Two Foundational Pathways

The industrial production of cyclamen aldehyde has historically been dominated by two principal synthetic routes. Each pathway offers distinct advantages and challenges, reflecting the chemical engineering priorities of the time.

Route 1: Aldol Condensation Followed by Selective Hydrogenation

This was the original method detailed by Knorr and Weissenborn in their 1932 patent. The process is a classic two-step synthesis that begins with an aldol condensation and is completed by a selective hydrogenation.

Causality Behind the Experimental Choices:

The choice of an aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. By reacting cuminic aldehyde (p-isopropylbenzaldehyde) with propionic aldehyde in the presence of a base, a new, larger molecule is created that contains the core structure of the desired product. The subsequent selective hydrogenation is a critical step that requires careful control. The goal is to reduce the carbon-carbon double bond of the cinnamaldehyde intermediate without reducing the aldehyde functional group, which is essential for the final product's characteristic odor. The use of a nickel catalyst under pressure was an early industrial method for such selective hydrogenations.

Experimental Protocol: Synthesis of Cyclamen Aldehyde via Aldol Condensation and Hydrogenation (Adapted from Knorr and Weissenborn, 1932)

Step 1: Synthesis of p-Isopropyl-α-methylcinnamic aldehyde (Intermediate)

-

Reaction Setup: A solution of 10 parts of caustic potash (potassium hydroxide) in 400 parts of ethyl alcohol is prepared and cooled to approximately 10°C. To this, 200 parts of cuminic aldehyde are added.

-

Aldehyde Addition: Over a period of 2 to 4 hours, 60 parts of propionic aldehyde are added dropwise to the reaction mixture, maintaining the temperature between 10-15°C.

-

Neutralization and Isolation: After the addition is complete, the caustic potash is neutralized with carbon dioxide or acetic acid. The ethyl alcohol is then removed by distillation.

-

Purification: The resulting product is distilled under vacuum to yield approximately 160 parts of p-isopropyl-α-methylcinnamic aldehyde, a yellow liquid with a spiced aromatic odor.

Step 2: Selective Hydrogenation to Cyclamen Aldehyde

-

Catalyst and Reaction Conditions: 100 parts of the p-isopropyl-α-methylcinnamic aldehyde intermediate are diluted with ethyl alcohol or benzene. A nickel catalyst is added, and the mixture is subjected to hydrogenation under pressure at a temperature up to 100°C.

-

Hydrogenation Process: Hydrogen is introduced in a quantity necessary to saturate the double bond in the side chain of the starting material.

-

Product Isolation: Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed. The crude product is then purified by vacuum distillation to yield p-isopropyl-α-methyl hydrocinnamic aldehyde (cyclamen aldehyde).

Mandatory Visualization: Aldol Condensation and Hydrogenation Pathway

Caption: Synthesis of Cyclamen Aldehyde via Aldol Condensation and Hydrogenation.

Route 2: Friedel-Crafts Reaction

An alternative and widely used industrial synthesis of cyclamen aldehyde involves a Friedel-Crafts reaction between isopropylbenzene (cumene) and a protected form of methacrolein, followed by hydrolysis.[6]

Causality Behind the Experimental Choices:

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. In this case, it allows for the direct construction of the carbon skeleton of cyclamen aldehyde from readily available starting materials. Isopropylbenzene serves as the aromatic component, and a derivative of methacrolein acts as the alkylating agent. The use of a Lewis acid catalyst, such as titanium tetrachloride, is essential to activate the electrophile for the aromatic substitution to occur. The final hydrolysis step is necessary to unmask the aldehyde functionality.

Experimental Protocol: Synthesis of Cyclamen Aldehyde via Friedel-Crafts Reaction (Conceptual)

While a detailed historical, step-by-step protocol from a single patent is less readily available in the provided search results, the general procedure can be outlined as follows:

-

Reaction Setup: Isopropylbenzene (cumene) is mixed with methacrolein dipropionic acid (a protected form of methacrolein).

-

Catalyst Addition: A mixture of titanium tetrachloride and trifluoromethanesulfonic acid is slowly added to the reaction mixture at a low temperature with stirring.

-

Hydrolysis: After the reaction is complete, a dilute solution of hydrochloric acid is added to hydrolyze the intermediate enol ester.

-

Workup and Purification: The organic layer is separated, and the crude product is further processed, often involving a de-esterification step with sodium hydroxide and methanol, followed by washing, separation, and vacuum distillation to yield cyclamen aldehyde.

Mandatory Visualization: Friedel-Crafts Synthesis Pathway

Caption: Synthesis of Cyclamen Aldehyde via Friedel-Crafts Reaction.

The Emergence of Cyclamen Alcohol: Synthesis and Olfactory Profile

Cyclamen alcohol, or p-isopropyl-α-methyl hydrocinnamic alcohol, is the corresponding alcohol of cyclamen aldehyde. Its synthesis is a straightforward reduction of the aldehyde functional group. Historically, it was likely first encountered as a byproduct in the synthesis of cyclamen aldehyde, particularly in hydrogenation reactions where conditions were not perfectly selective. However, its own unique olfactory properties led to its use as a distinct fragrance ingredient.

Organoleptic Properties: Aldehyde vs. Alcohol

While both compounds share a floral character, their scent profiles are distinct:

-

Cyclamen Aldehyde: Possesses a powerful, diffusive, and fresh floral-green aroma with rhubarb and musty undertones.[4][9] It provides significant "bloom" and lift to a fragrance composition.

-

Cyclamen Alcohol: Offers a softer, more well-rounded, and grounding floral scent.[10] It is less sharp and intense than the aldehyde, contributing a smoother and more blended floralcy.

This difference in character allows perfumers to use the two molecules for different effects. The aldehyde is excellent for creating a bright, impactful opening, while the alcohol is better suited for adding body and a gentle, sustained floral heart to a fragrance.

Historical Synthesis of Cyclamen Alcohol: The Reduction of Cyclamen Aldehyde

The intentional industrial production of cyclamen alcohol involves the reduction of cyclamen aldehyde. The primary historical method for this transformation on an industrial scale was catalytic hydrogenation.

Causality Behind the Experimental Choices:

Catalytic hydrogenation is a clean and efficient method for reducing aldehydes to primary alcohols. By using a suitable catalyst (such as ruthenium on carbon) and hydrogen gas under controlled temperature and pressure, the aldehyde group can be selectively reduced without altering the rest of the molecule. This method is highly atom-economical and avoids the use of stoichiometric metal hydride reagents, which were less common in early industrial processes and can be more hazardous and produce more waste.

Experimental Protocol: Catalytic Hydrogenation of Cyclamen Aldehyde to Cyclamen Alcohol (Conceptual)

-

Reaction Setup: Cyclamen aldehyde is placed in a high-pressure reactor with a suitable solvent.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as ruthenium on carbon, is added to the mixture.

-

Hydrogenation: The reactor is pressurized with hydrogen gas to a specified pressure (e.g., 10 MPa), and the temperature is raised (e.g., to 110°C). The reaction is allowed to proceed until the uptake of hydrogen ceases.

-

Workup and Purification: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent is evaporated, and the resulting crude cyclamen alcohol is purified by vacuum distillation.

Quantitative Data Summary: Comparison of Historical Synthesis Routes for Cyclamen Aldehyde

| Synthesis Route | Key Reactants | Catalyst(s) | Key Steps | Historical Notes |

| Aldol Condensation & Hydrogenation | Cuminic aldehyde, Propionic aldehyde | KOH (condensation), Nickel (hydrogenation) | 1. Aldol Condensation, 2. Selective Hydrogenation | The original patented method from 1932. |

| Friedel-Crafts Reaction | Isopropylbenzene, Methacrolein derivative | TiCl₄, CF₃SO₃H | 1. Friedel-Crafts Alkylation, 2. Hydrolysis | A widely used industrial alternative.[6] |

Conclusion: An Enduring Legacy in Fragrance Chemistry

The discovery and synthesis of cyclamen aldehyde and its corresponding alcohol represent a significant chapter in the history of fragrance chemistry. These molecules, born from the innovation of the early 20th century, provided perfumers with essential tools to realize their creative visions, particularly in the realm of fresh and vibrant floral scents. The historical synthesis routes, rooted in fundamental organic reactions such as the aldol condensation, Friedel-Crafts reaction, and catalytic hydrogenation, not only highlight the ingenuity of early industrial chemists but also serve as a foundation for modern synthetic methodologies. For today's scientists and researchers, the story of cyclamen alcohol is a powerful reminder of the profound impact that synthetic chemistry has had on our sensory world and the ongoing quest for novel molecules that captivate and inspire.

References

-

Amendment 49 STAND Cyclamen aldehyde. (2021). PerfumersWorld. Retrieved from [Link]

-

Cyclamen aldehyde. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

cyclamen aldehyde, 103-95-7. (n.d.). The Good Scents Company. Retrieved January 24, 2026, from [Link]

-

Perfumery Insight: Cyclamen Aldehyde. (2012). Perfumer & Flavorist. Retrieved from [Link]

-

What Does Cyclamen Smell Like In Perfume? (2023). Phlur. Retrieved from [Link]

- Poizat, L. (1941). Process for preparing p-isopropylalpha-methyl-hydrocinnamic aldehyde. U.S. Patent 2,242,322. Washington, DC: U.S.

-

Syntheses of Cyclamen aldehyde® by crossed-aldol condensation or... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- Knorr, A., & Weissenborn, A. (1932). Manufacture of para-isopropyl-alpha-methyl hydrocinnamic aldehyde. U.S. Patent 1,844,013. Washington, DC: U.S.

- Kuwata, T., Yasukawa, T., & Abe, S. (1968). Process for manufacturing cyclamen aldehyde and its derivatives. U.S. Patent 3,415,884. Washington, DC: U.S.

-

Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen. (n.d.). ChemRxiv. Retrieved January 24, 2026, from [Link]

-

Reduction of Carbonyl Compounds to the Corresponding Alcohols with Isopropanol on Dehydrated Alumina under Microwave Irradiation. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Cyclamen aldehyde (CAS N° 103-95-7). (n.d.). ScenTree. Retrieved January 24, 2026, from [Link]

- Cyclamen aldehyde production method. (2015). Google Patents.

-

Bioreduction of alpha-methylcinnamaldehyde derivatives: chemo-enzymatic asymmetric synthesis of Lilial and Helional. (2010). PubMed. Retrieved from [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

- Process for reducing aldehydes or ketones. (1988). Google Patents.

-

Perfume's History: 20th century. (2017). SYLVAINE DELACOURTE PARIS. Retrieved from [Link]

-

A smelling trip into the past: the influence of synthetic materials on the history of perfumery. (n.d.). PubMed. Retrieved from [Link]

-

Cyclamen aldehyde. (n.d.). The Fragrance Conservatory. Retrieved January 24, 2026, from [Link]

Sources

- 1. perfumersworld.com [perfumersworld.com]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. ScenTree - Cyclamen aldehyde (CAS N° 103-95-7) [scentree.co]

- 4. US3415884A - Process for manufacturing cyclamen aldehyde and its derivatives - Google Patents [patents.google.com]

- 5. cyclamen aldehyde, 103-95-7 [thegoodscentscompany.com]

- 6. phlur.com [phlur.com]

- 7. Cyclamen aldehyde - Wikipedia [en.wikipedia.org]

- 8. US1844013A - Manufacture of para-isopropyl-alpha-methyl hydrocinnamic aldehyde - Google Patents [patents.google.com]

- 9. CN104892380A - Cyclamen aldehyde production method - Google Patents [patents.google.com]

- 10. US2242322A - Process for preparing p-isopropylalpha-methyl-hydrocinnamic aldehyde - Google Patents [patents.google.com]

A Technical Guide to the Volatile Organic Compounds of Cyclamen Species: Investigating the Natural Occurrence of Cyclamen Alcohol

Abstract

The compounds known as cyclamen alcohol and its aldehyde precursor are mainstays in the fragrance industry, prized for their fresh, floral, and green olfactory profiles reminiscent of the Cyclamen flower. This association has led to a widespread and understandable misconception that these molecules are naturally derived from the plant itself. This technical guide serves as a definitive resource for researchers, chemists, and drug development professionals to clarify this issue. We critically examine the existing phytochemical literature on the Cyclamen genus and contrast it with the well-documented synthetic origins of these aroma compounds. Furthermore, we provide a comprehensive, field-proven analytical workflow, centered on Gas Chromatography-Mass Spectrometry (GC-MS), to enable researchers to definitively characterize the volatile organic compound (VOC) profile of any Cyclamen species and validate the presence or absence of specific target molecules.

The Olfactory Link: Deconstructing a Chemical Misnomer

The nomenclature of aroma chemicals is often driven by organoleptic properties (smell and taste) rather than botanical origin. This is the case for cyclamen alcohol and the more commercially prevalent cyclamen aldehyde.[1] These compounds are not naturally occurring; they are synthetic molecules created to mimic the delicate, watery, and slightly spicy floral scent of Cyclamen flowers.[2][3]

-

Cyclamen Aldehyde (3-(4-isopropylphenyl)-2-methylpropanal): First synthesized in the early 20th century, this aldehyde is the primary fragrance component.[4] It is produced synthetically via methods such as the crossed-aldol condensation of cuminaldehyde and propionaldehyde, followed by hydrogenation.[2] Its powerful and diffusive character makes it a cornerstone for creating lily-of-the-valley, lilac, and, of course, cyclamen accords in perfumery.[5][6]

-

Cyclamen Alcohol: This is the corresponding alcohol, often present as a minor component in commercial cyclamen aldehyde preparations.[4] It offers a softer, more rounded floral note compared to the aldehyde.[3] International Fragrance Association (IFRA) standards often specify a maximum allowable percentage of cyclamen alcohol in cyclamen aldehyde due to its potential for dermal sensitization.[4][6]

The belief that these compounds are natural products of the Cyclamen plant is incorrect but highlights the power of their scent profile. The goal of this guide is to provide the scientific evidence and methodological tools to look beyond this olfactory association and understand the true chemical nature of the plant.

Phytochemical Landscape of the Cyclamen Genus

While not a source of cyclamen alcohol, the Cyclamen genus is a rich reservoir of other classes of bioactive compounds. Comprehensive phytochemical screening has revealed a complex metabolome dominated by saponins, flavonoids, and phenols, many of which are subjects of pharmacological research.[7][8]

Dominant Non-Volatile Bioactive Compounds

The primary therapeutic interest in Cyclamen has focused on its tuber extracts, which contain high concentrations of:

-

Triterpenoid Saponins: The most notable is cyclamin, a glycoside known for its potent biological activities.[9][10] These saponins are largely responsible for the historical medicinal use of Cyclamen extracts.[7]

-

Flavonoids and Phenolics: Various glycosides of quercetin, kaempferol, and other flavonoids have been identified, contributing to the antioxidant properties of the plant extracts.[7][11][12]

The True Volatile Profile of Cyclamen Flowers

Scientific investigations into the floral scent of Cyclamen species, primarily using headspace analysis and GC-MS, have identified a diverse array of volatile organic compounds (VOCs). These studies provide the most direct evidence regarding the natural occurrence of fragrance molecules. The data consistently show that the scent is composed of common terpenoids, benzenoids, and fatty acid derivatives, but not cyclamen alcohol or cyclamen aldehyde.

The following table summarizes the major volatile compounds identified in prominent Cyclamen species from peer-reviewed studies.

| Cyclamen Species | Major Volatile Compounds Identified | Cyclamen Alcohol / Aldehyde Detected? | Reference(s) |

| C. persicum | α-Farnesene, β-Caryophyllene, (E)-2,3-dihydrofarnesol, Phenylacetaldehyde | Not Detected | [11][13][14] |

| C. purpurascens | Citronellol, (E)-2,3-dihydrofarnesol, Geraniol, Nerol, Methyl citronellate | Not Detected | [11][13][14] |

| C. cilicium | Phenylacetaldehyde, Benzaldehyde | Not Detected | [14] |

| C. graecum | Undecan-2-one, Nonanal | Not Detected | [14] |

| C. hederifolium | Geranylacetone, Anisole | Not Detected | [14] |

This empirical data is conclusive: the compounds responsible for the characteristic scent of live Cyclamen flowers are fundamentally different from the synthetic chemicals that bear their name.

A Validated Protocol for Definitive Volatile Analysis

To provide researchers with a self-validating system for investigating the VOC profile of any Cyclamen species or cultivar, this section details a rigorous, step-by-step analytical protocol. This workflow is designed to provide definitive, publication-quality evidence of the presence or absence of target analytes like cyclamen alcohol.

Experimental Workflow Diagram

The following diagram outlines the complete process, from sample acquisition to final data interpretation.

Sources

- 1. fraterworks.com [fraterworks.com]

- 2. Cyclamen aldehyde - Wikipedia [en.wikipedia.org]

- 3. phlur.com [phlur.com]

- 4. ScenTree - Cyclamen aldehyde (CAS N° 103-95-7) [scentree.co]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. cyclamen aldehyde, 103-95-7 [thegoodscentscompany.com]

- 7. mdpi.com [mdpi.com]

- 8. staff.najah.edu [staff.najah.edu]

- 9. researchgate.net [researchgate.net]

- 10. blog.3bee.com [blog.3bee.com]

- 11. researchgate.net [researchgate.net]

- 12. Techniques for analysis of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Floral Volatiles of Genus - Cyclamen (Ericales: Myrsinaceae) [pherobase.com]

- 14. researchgate.net [researchgate.net]

A Strategic Guide to Unveiling the Bio-Therapeutic Potential of Cyclamen Alcohol

This document provides a comprehensive framework for the systematic biological activity screening of Cyclamen Alcohol. Designed for researchers, chemists, and drug development professionals, this guide moves beyond rote protocols to explain the causal logic behind experimental choices. Our objective is to establish a self-validating system for preliminary assessment, enabling informed decisions on whether this molecule warrants progression into the drug discovery pipeline.

Introduction: The Case for Cyclamen Alcohol

Cyclamen alcohol, chemically known as 2-methyl-3-(p-isopropylphenyl)propan-1-ol, is structurally related to the well-known fragrance ingredient, cyclamen aldehyde.[1][2] While the aldehyde is a synthetic compound used extensively in perfumery since the 1920s, its corresponding alcohol is often noted as an impurity and a potential skin irritant.[3][4] However, dismissing this molecule would be a scientific oversight. The parent plant genus, Cyclamen, is a rich source of bioactive compounds, including saponins, flavonoids, and phenols, which have demonstrated a spectrum of effects such as antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities.[5][6]

Furthermore, cyclamen alcohol belongs to the broad class of terpenoid alcohols. Terpenoids are a cornerstone of natural product pharmacology, renowned for their diverse biological activities, including anticancer and antibacterial properties.[7][8] This structural classification, combined with the bioactivity of its parent plant genus, forms a compelling hypothesis: Cyclamen alcohol, despite its relative obscurity, may possess untapped therapeutic potential.

This guide outlines a tiered, multi-parametric screening cascade designed to efficiently test this hypothesis across four key areas of pharmacological interest.

Physicochemical Properties and Pre-Assay Considerations

A thorough understanding of the test article's properties is a prerequisite for any biological screening. It ensures data integrity and reproducibility.

Table 1: Physicochemical Profile of Cyclamen Alcohol & Related Compounds

| Property | Cyclamen Alcohol (Predicted/Inferred) | Cyclamen Aldehyde (Reference) | Justification/Implication for Screening |

| IUPAC Name | 2-Methyl-3-(4-isopropylphenyl)propan-1-ol | 2-Methyl-3-(4-isopropylphenyl)propanal | Structural analogue; alcohol is the reduced form of the aldehyde. |

| CAS Number | 4756-19-8 | 103-95-7[2] | Essential for substance identification and literature search. |

| Molecular Formula | C13H20O | C13H18O[1] | Dictates molecular weight and subsequent molarity calculations. |

| Molecular Weight | ~192.3 g/mol | 190.3 g/mol [1] | Crucial for preparing stock solutions of known concentrations. |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[9] | Physical state informs handling and storage procedures. |

| Solubility | Insoluble in water; Soluble in ethanol, oils | Insoluble in water; Soluble in ethanol, fixed oils[2] | Critical for Assay Design: Ethanol or DMSO must be used as a solvent for stock solutions. Vehicle controls are mandatory in all assays. |

Safety & Handling: Cyclamen aldehyde is a known skin sensitizer, and cyclamen alcohol is classified as an irritant.[1][10] Standard laboratory precautions, including the use of gloves, safety glasses, and a lab coat, are mandatory. All handling should occur in a well-ventilated area or chemical fume hood.

The Screening Cascade: A Multi-Faceted Approach

We propose a parallel screening strategy to investigate four primary areas of bioactivity. This approach provides a broad yet efficient initial assessment of the molecule's potential. A positive result ("hit") in any of these primary assays would justify progression to more complex, mechanism-of-action-focused secondary assays.

Caption: A tiered workflow for screening cyclamen alcohol's bioactivity.

Protocol Deep Dive: Primary Screening Methodologies

The following sections provide detailed, self-validating protocols for the primary screening phase.

Antimicrobial Activity Screening

Causality: Plant-derived terpenoids are well-documented antimicrobial agents.[7] Furthermore, extracts from various Cyclamen species have shown inhibitory effects against bacterial strains.[11] Therefore, it is logical to assess whether cyclamen alcohol contributes to this activity. We will use the broth microdilution method, a gold standard for determining Minimum Inhibitory Concentration (MIC).[12][13]

Caption: Workflow for determining MIC and MBC of cyclamen alcohol.

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Preparation: Culture selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in appropriate broth (e.g., Mueller-Hinton Broth).[14] Dilute the culture to achieve a turbidity equivalent to the 0.5 McFarland standard, corresponding to approx. 1.5 x 10⁸ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the cyclamen alcohol stock solution in broth, typically ranging from 256 µg/mL to 1 µg/mL.

-

Controls: Include a positive control (broth + inoculum + standard antibiotic, e.g., Ampicillin), a negative control (broth only), and a vehicle control (broth + inoculum + highest concentration of DMSO/ethanol used).

-

Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC, which is the lowest concentration of cyclamen alcohol that completely inhibits visible growth. This can be aided by adding a viability indicator like resazurin.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each well showing no visible growth onto an agar plate. The MBC is the lowest concentration that results in no colony formation after incubation.[15]

Antioxidant Activity Screening

Causality: Many aromatic compounds, particularly those with structures found in plants known for high phenolic and flavonoid content like Cyclamen, possess antioxidant capabilities.[5][6] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen for radical scavenging activity, making it an ideal primary screen.[16][17]

Caption: Workflow for the DPPH radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of cyclamen alcohol in methanol.

-

Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to an equal volume of the cyclamen alcohol solutions (and controls).

-

Controls: Include a blank (methanol only) and a control (DPPH solution + methanol). Ascorbic acid or Trolox can be used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. The reduction of the DPPH radical by an antioxidant is observed as a color change from purple to yellow.[17]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Value: The IC50 (half-maximal inhibitory concentration) is determined by plotting the percentage of inhibition against the compound concentrations.

Anti-inflammatory Activity Screening

Causality: Inflammation is a key pathological process, and its inhibition is a major therapeutic target. Cyclamen extracts have been noted for anti-inflammatory effects.[5] A simple, preliminary in vitro method to screen for this activity is the inhibition of heat-induced protein denaturation.[19] Denaturation of proteins is a well-documented cause of inflammation, and the ability of a compound to prevent it suggests potential anti-inflammatory action.[20]

Experimental Protocol: Inhibition of Albumin Denaturation

-

Reaction Mixture: Prepare a reaction mixture consisting of 1% aqueous solution of bovine serum albumin (BSA) and the test compound at various concentrations.

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.

-

Controls: A control group without the test compound and a positive control group with a standard drug (e.g., Diclofenac sodium) should be included.

-

Incubation: Incubate all samples at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

-

Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.[19]

-

Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Value: Determine the IC50 value from the concentration-response curve.

Anticancer (Cytotoxicity) Screening

Causality: The search for novel cytotoxic agents is a pillar of oncology research.[21] Terpenoids and extracts from the Cyclamen genus have shown cytotoxic and anticancer activities, providing a strong rationale for this screen.[5][22] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and allows for the determination of a compound's cytotoxic potential.[23]

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, HT-29 colon) and a non-cancerous control cell line (e.g., HEK293) into 96-well plates at an appropriate density and allow them to attach overnight. The use of multiple cell lines is crucial for identifying broad-spectrum versus selective activity.[24]

-

Compound Treatment: Treat the cells with increasing concentrations of cyclamen alcohol. Include vehicle-treated (DMSO/ethanol) and untreated controls.

-

Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at approximately 570 nm using a microplate reader.

-

IC50 and Selectivity Index (SI) Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) can be calculated to assess cancer-specific cytotoxicity. A higher SI value is desirable.[25]

Data Synthesis and Path Forward

The primary screening phase will generate a significant amount of quantitative data. A consolidated summary is essential for making an informed go/no-go decision.

Table 2: Hypothetical Primary Screening Data Summary for Cyclamen Alcohol

| Assay Type | Target/Organism | Endpoint | Result | Interpretation/Next Steps |

| Antimicrobial | S. aureus | MIC | 16 µg/mL | Moderate Hit. Proceed to MBC and time-kill assays. |

| E. coli | MIC | >256 µg/mL | Inactive. | |

| Antioxidant | DPPH radical | IC50 | 150 µg/mL | Weak Hit. Low priority. Consider cell-based antioxidant assays (e.g., CAA) if other activities are promising.[26] |

| Anti-inflammatory | Albumin Denaturation | IC50 | 85 µg/mL | Moderate Hit. Proceed to cell-based assays (e.g., LPS-induced NO production in macrophages).[27] |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | 25 µg/mL | Strong Hit. |

| HT-29 (Colon Cancer) | IC50 | 30 µg/mL | Strong Hit. | |

| HEK293 (Normal Kidney) | IC50 | 200 µg/mL | High Selectivity (SI ≈ 8). High priority for secondary screening (apoptosis, cell cycle analysis). |

Based on this hypothetical data, cyclamen alcohol would be prioritized for its selective cytotoxic activity against cancer cells. The moderate antimicrobial and anti-inflammatory activities would be considered secondary projects. This data-driven approach ensures that resources are allocated to the most promising therapeutic avenues.

Conclusion

This guide presents a scientifically rigorous and resource-efficient strategy for the initial biological evaluation of cyclamen alcohol. By grounding our screening cascade in the known activities of related terpenoids and Cyclamen plant extracts, we establish a strong rationale for investigation. The detailed, self-validating protocols for antimicrobial, antioxidant, anti-inflammatory, and cytotoxic screening provide a clear path for generating reliable preliminary data. The ultimate goal is not merely to collect data, but to interpret it within a broader drug discovery context, allowing for a confident decision on whether cyclamen alcohol is a molecule with a future in the therapeutic landscape.

References

-

The Good Scents Company. (n.d.). Cyclamen aldehyde, 103-95-7. Retrieved from [Link]

-

MDPI. (2024). Comprehensive Review of Cyclamen: Development, Bioactive Properties, and Therapeutic Applications. Retrieved from [Link]

-

Directpcw. (2023). CYCLAMEN ALDEHYDE. Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). Cyclamen aldehyde - The Ingredient Directory. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclamen aldehyde. Retrieved from [Link]

-

ScenTree. (n.d.). Cyclamen aldehyde (CAS N° 103-95-7). Retrieved from [Link]

-

PubMed Central. (2022). Terpenes and terpenoids as main bioactive compounds of essential oils, their roles in human health and potential application as natural food preservatives. Retrieved from [Link]

-

PubMed. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Retrieved from [Link]

-

Givaudan. (n.d.). Cyclamen Aldehyde Extra. Retrieved from [Link]

-

PubMed Central. (2018). Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. Retrieved from [Link]

-

PubMed Central. (2022). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Retrieved from [Link]

-

PubMed Central. (2013). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

-

ResearchGate. (2016). Insecticidal Effect and Biological Activity of Endemic Cyclamen parviflorum. Retrieved from [Link]

-

Eternis Fine Chemicals. (2015). Cyclamen Aldehyde SDS.pdf. Retrieved from [Link]

-

MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

-

MDPI. (2022). Application of Terpenoid Compounds in Food and Pharmaceutical Products. Retrieved from [Link]

-